molecular formula C25H20F2N2O4S B3011541 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 895650-13-2

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B3011541
CAS No.: 895650-13-2
M. Wt: 482.5
InChI Key: KHFFNNTYRKLSIY-UHFFFAOYSA-N
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Description

This compound (CAS: 866808-60-8) is a quinoline-based acetamide derivative featuring a 4-ethylphenylsulfonyl group at position 3, a fluorine substituent at position 6 of the quinoline core, and a 4-fluorophenylacetamide moiety. It has a molecular weight of 482.5 g/mol and an XLogP3 value of 4.6, indicating moderate lipophilicity. The structural complexity (887 complexity index) and hydrogen-bonding capacity (1 donor, 7 acceptors) make it a candidate for targeting enzymes or receptors in therapeutic contexts .

Properties

IUPAC Name

2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O4S/c1-2-16-3-10-20(11-4-16)34(32,33)23-14-29(22-12-7-18(27)13-21(22)25(23)31)15-24(30)28-19-8-5-17(26)6-9-19/h3-14H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFFNNTYRKLSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide, also known by its CAS number 895650-13-2, has garnered attention in pharmacological research due to its potential biological activity. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H20F2N2O4SC_{25}H_{20}F_{2}N_{2}O_{4}S with a molecular weight of 482.5 g/mol. The structure features a quinolinone core, which is significant for its interaction with various biological targets. The presence of the sulfonyl group and fluorinated phenyl rings enhances its binding affinity and specificity towards certain receptors and enzymes.

PropertyValue
Molecular FormulaC25H20F2N2O4S
Molecular Weight482.5 g/mol
CAS Number895650-13-2

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets. The quinoline core can modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects. Studies suggest that the compound may act as an inhibitor of certain transporters and receptors involved in neurotransmission and metabolic pathways.

Biological Activity

  • Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The sulfonyl group may enhance the lipophilicity and membrane permeability, facilitating better interaction with microbial cells.
  • Anticancer Properties : Some studies have reported that compounds similar to this one demonstrate cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in cancer cells while sparing normal cells is a crucial area of investigation.
  • Neuropharmacological Effects : Preliminary data suggest that the compound may influence dopaminergic pathways, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia. Its potential as a dopamine transporter (DAT) inhibitor has been explored, indicating a role in modulating neurotransmitter levels.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinoline derivatives. Modifications on the phenyl rings and the sulfonyl moiety can significantly impact potency and selectivity:

Compound VariantDAT Affinity (Ki)Remarks
Parent Compound230 nMInitial baseline for comparison
Modified Variant23 nMImproved affinity; lower metabolic stability

The above table illustrates how structural modifications can lead to enhanced binding affinities at DAT, impacting the overall efficacy of the compound.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
  • Neuropharmacological Assessment : In vitro studies showed that derivatives exhibited reduced psychostimulant behaviors while effectively blocking DAT, indicating their potential use in treating substance use disorders without the associated side effects commonly seen with traditional stimulants.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations: The 4-ethylphenylsulfonyl group in the target compound enhances lipophilicity compared to simple benzenesulfonyl (e.g., 866590-95-6) or 4-fluorophenylsulfonyl (e.g., 866808-72-2) groups. This may improve membrane permeability but could reduce aqueous solubility .

Acetamide Substituents :

  • The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric profile compared to 2-methylphenyl (866808-72-2) or 4-chlorophenyl (866590-95-6). Fluorine’s small size and high electronegativity may enhance target selectivity in hydrophobic pockets .
  • Chlorine in 866590-95-6 increases molecular weight and polarizability, which might enhance receptor binding but also toxicity risks .

Physicochemical and Computational Properties

Property Target Compound 866808-72-2 866590-95-6
Molecular Weight 482.5 ~470 (estimated) ~490 (estimated)
XLogP3 4.6 ~4.2 (estimated) ~5.0 (estimated)
Hydrogen Bond Acceptors 7 7 7
Rotatable Bonds 6 6 6
Polar Surface Area 91.9 Ų ~90 Ų ~90 Ų
  • Lipophilicity : The target compound’s XLogP3 (4.6) is higher than 866808-72-2 (estimated 4.2) due to the 4-ethylphenyl group but lower than 866590-95-6 (estimated 5.0) due to the absence of a chlorine atom. This positions it as a mid-range candidate for blood-brain barrier penetration .
  • Hydrogen-Bonding Capacity: All three compounds share similar acceptor/donor counts, suggesting comparable solubility profiles in polar solvents .

Research Implications

The structural modifications in the target compound optimize lipophilicity and electronic properties compared to analogues, making it a promising lead for further pharmacological studies. Future work should explore:

  • Biological Activity : Comparative assays against kinase or protease targets.
  • Metabolic Stability : Impact of the 4-ethylphenyl group on cytochrome P450 interactions.
  • Solubility Enhancement : Co-crystallization or prodrug strategies to address moderate aqueous solubility .

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